molecular formula C13H10N4O2 B13056057 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13056057
M. Wt: 254.24 g/mol
InChI Key: DYPMDPSZLVWFQR-UHFFFAOYSA-N
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Description

1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (CAS Number: 1841079-83-1) is a high-value pyrrolopyridine derivative supplied for advanced research and development. This compound features a bicyclic ring system where a pyrrole moiety is fused to a pyridine nucleus, a structure recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of pharmacological potential . The pyrrolo[2,3-c]pyridine core is of significant interest in neuroscience and diagnostic imaging research. Specifically, derivatives of this scaffold have been developed as potential imaging agents for neurofibrillary tangles in the brain via positron emission tomography (PET) . These tangles, composed of aggregated tau protein, are a hallmark pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. Consequently, this compound serves as a critical building block in the development of novel diagnostic tools for conditions such as chronic traumatic encephalopathy, progressive supranuclear palsy, and corticobasal degeneration . Beyond its neuroscientific applications, the pyrrolopyridine scaffold is extensively investigated for its diverse biological activities. Research on various pyrrolopyridine isomers has demonstrated potential for analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . The presence of both pyrrole and pyridine pharmacophores in a single, fused bicyclic system makes it a versatile structure for designing novel therapeutic agents targeting various disease pathways. Specifications: • CAS Number: 1841079-83-1 • Molecular Formula: C13H10N4O2 • Molecular Weight: 254.25 g/mol • MDL Number: MFCD31556532 Usage Note: This product is intended for research and manufacturing purposes in a controlled laboratory setting. It is not suitable for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

1-(4-methyl-5-nitropyridin-2-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H10N4O2/c1-9-6-13(15-8-11(9)17(18)19)16-5-3-10-2-4-14-7-12(10)16/h2-8H,1H3

InChI Key

DYPMDPSZLVWFQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2C=CC3=C2C=NC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine typically proceeds via:

  • Functionalization of a methyl-substituted pyridine ring to introduce nitro and other substituents.
  • Formation of the pyrrolo[2,3-c]pyridine core through cyclization or coupling reactions.
  • Final coupling of the substituted pyridine moiety to the pyrrolo-pyridine scaffold.

Preparation of the 4-Methyl-5-nitropyridine Intermediate

A key intermediate is 2-bromo-5-methyl-4-nitropyridine-1-oxide, synthesized by selective nitration and oxidation of 2-bromo-5-methylpyridine derivatives:

  • Starting from 2-bromo-5-methylpyridine, oxidation with m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide.
  • Subsequent nitration using a mixture of fuming nitric acid and sulfuric acid at elevated temperatures (60–90 °C) introduces the nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine-1-oxide.

This intermediate is essential for further elaboration into the fused heterocyclic system.

Formation of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine nucleus can be constructed by:

  • Reacting the nitro-substituted pyridine-1-oxide intermediate with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide at 120 °C to form a key vinylamino intermediate.
  • Treating this intermediate with iron powder and acetic acid at 100 °C to induce reductive cyclization, yielding 6-bromo-1H-pyrrolo[2,3-c]pyridine derivatives.

This step effectively builds the fused heterocyclic framework critical to the target compound.

Coupling of Substituted Pyridine to Pyrrolo[2,3-c]pyridine

The final step involves coupling the substituted pyridine moiety to the pyrrolo[2,3-c]pyridine core:

  • A Suzuki cross-coupling reaction is employed between the 6-bromo-1H-pyrrolo[2,3-c]pyridine intermediate and appropriate arylboronic acids or substituted pyridine boronic acids.
  • Typical conditions include palladium catalysts such as Pd(PPh3)4, potassium carbonate as base, and solvents like 1,4-dioxane/water mixtures under inert atmosphere.
  • Microwave irradiation at 125 °C for about 26 minutes can accelerate the reaction and improve yields.

Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Oxidation 2-bromo-5-methylpyridine to pyridine-1-oxide m-chloroperbenzoic acid, room temp High Clean conversion
Nitration Pyridine-1-oxide to 2-bromo-5-methyl-4-nitropyridine-1-oxide Fuming HNO3/H2SO4, 60-90 °C, 1 h Moderate to high Controlled nitration
Vinylamino intermediate formation Reaction with DMF-DMA DMF, 120 °C, 4 h High Key intermediate
Cyclization Reductive cyclization Fe powder, AcOH, 100 °C, 5 h Moderate Forms pyrrolo[2,3-c]pyridine
Suzuki coupling Coupling with arylboronic acid Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 125 °C, 26 min (microwave) Moderate to high Efficient arylation

Analytical and Purification Methods

  • Products are typically purified by silica gel column chromatography using mixtures of n-hexane and ethyl acetate.
  • Characterization includes ^1H NMR, HRMS, and melting point determination to confirm structure and purity.
  • The use of microwave-assisted synthesis improves reaction efficiency and reproducibility.

Supporting Research Findings

  • The nitration and oxidation steps are critical for regioselective introduction of the nitro group on the pyridine ring.
  • The reductive cyclization step with iron and acetic acid is a reliable method for constructing the fused pyrrolo[2,3-c]pyridine ring system.
  • Suzuki coupling reactions provide a versatile and high-yielding route to attach various substituted pyridine rings, including the 4-methyl-5-nitropyridin-2-yl group, to the heterocyclic core.
  • Microwave irradiation significantly reduces reaction times and can enhance yields compared to conventional heating.

Chemical Reactions Analysis

1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and hydrazine hydrate. Major products formed from these reactions include amino derivatives and various cyclized products.

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 1841079-83-1

The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups allows for varied chemical reactivity, making it suitable for multiple applications in drug development and molecular imaging.

Medicinal Chemistry

1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has been investigated for its potential as a therapeutic agent in various diseases. Its derivatives have shown promising results in inhibiting fibroblast growth factor receptors (FGFR), which are implicated in cancer progression.

Case Study: FGFR Inhibition

A study demonstrated that derivatives of this compound exhibit varying degrees of FGFR inhibition, highlighting the impact of structural modifications on biological activity. The following table summarizes the findings:

CompoundStructural ModificationsFGFR Inhibition Activity
1-(5-Bromo-4-fluoropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridineBromo and fluoro substitutionsModerate
1-(4-Methoxy-5-prop-1-ynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridineMethoxy and propyne groupsLower
1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridineSimple nitro substitutionVariable

This variability underscores the importance of chemical modifications in enhancing therapeutic efficacy.

Imaging Agents

The compound has also been explored as a potential imaging agent for neurofibrillary tangles associated with neurodegenerative diseases such as Alzheimer's. The ability to selectively bind to these pathological structures makes it a candidate for developing diagnostic tools.

Case Study: Neuroimaging

Research indicates that derivatives of this compound can be synthesized to optimize binding affinity to neurofibrillary tangles. This application is crucial for early diagnosis and monitoring of disease progression.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structural characteristics allow it to participate in various reactions, facilitating the synthesis of more complex molecules.

Reactivity Profile

Common reactions involving this compound include:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Coupling reactions with other heterocycles

These reactions are essential for creating novel compounds with potential applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity . These interactions can lead to various effects, including enzyme inhibition and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to the pyrrolopyridine (azaindole) family, specifically the 6-azaindole isomer (1H-pyrrolo[2,3-c]pyridine). Key structural analogs and their properties are summarized below:

Compound Name Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties References
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine Pyrrolo[2,3-c]pyridine core with 4-Me-5-NO₂-pyridin-2-yl 4-Me, 5-NO₂ 254.25 - High polarity due to nitro group; potential kinase inhibition
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (22) Pyrrolo[2,3-c]pyridine core with 7-Cl, 1-Me 7-Cl, 1-Me - 60–61 70% yield; methyl group enhances lipophilicity
3-(3-Fluorophenyl)-1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine (13b) Pyrrolo[2,3-c]pyridine with 3-FPh, 4-MeOBn, 7-Me-piperazine 3-FPh, 4-MeOBn, 7-Me-piperazine - - 99% yield; 4-Me-piperazine improves solubility and pharmacokinetics
5-Fluoro-1-methyl-3-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1l) Pyrrolo[2,3-b]pyridine core with 5-F, 1-Me, thiazole substituent 5-F, 1-Me, thiazole - 295–296 72% yield; thiazole enhances π-stacking interactions
L-750,667 (Azaindole derivative) Pyrrolo[2,3-b]pyridine core with iodinated substituents - - - High D4 dopamine receptor affinity (Ki = 0.51 nM); >2000-fold selectivity over D2/D3

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound increases polarity and may enhance binding to kinase active sites, similar to fluorophenyl or chloro substituents in analogs .
  • Solubility : Azaindoles (e.g., 6-azaindole) generally exhibit improved aqueous solubility compared to indoles due to nitrogen substitution . The 4-methylpiperazine group in compound 13b further enhances solubility .
  • Synthetic Yields : Methylation and halogenation reactions (e.g., compound 22 ) achieve moderate yields (70%), while multi-step substitutions (e.g., 13b ) reach up to 99% .
Kinase and Receptor Inhibition
  • FGFR Inhibitors : Pyrrolo[2,3-b]pyridine derivatives (e.g., compound 4h ) show potent FGFR1–3 inhibition (IC₅₀ = 7–25 nM) and anti-proliferative effects in breast cancer cells . The target compound’s nitro group may mimic fluorine’s electron-withdrawing effects, enhancing kinase binding.
  • Dopamine D4 Receptor Antagonists : L-750,667 (pyrrolo[2,3-b]pyridine) demonstrates high D4 selectivity (Ki = 0.51 nM) . The target compound’s nitro group could modulate receptor affinity but requires empirical validation.
Structural-Activity Relationships (SAR)
  • Nitrogen Position : Relocating the nitrogen in pyrrolopyridine from the 7-position (pyrrolo[2,3-b]pyridine) to the 6-position (pyrrolo[2,3-c]pyridine) reduces inhibitory activity, as seen in LATS kinase inhibitors . However, substituents like nitro or methyl groups may counteract this effect.
  • Substituent Effects : The 3-methoxy group in FGFR inhibitors enhances hydrophobic pocket interactions , while the 4-methylpiperazine in compound 13b improves metabolic stability .

Biological Activity

1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of pyrrolopyridines have shown effectiveness against various bacterial strains, suggesting a potential for development as antibiotics .

Anticancer Activity

Studies have highlighted the compound's ability to inhibit tumor cell proliferation. In vitro assays demonstrated that pyrrolo[2,3-C]pyridine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a related compound was found to inhibit the growth of leukemia cells through modulation of the FLT3 signaling pathway .

Kinase Inhibition

The compound has been identified as a potential inhibitor of multiple kinases, including FLT3 and Aurora kinases. These kinases are crucial in cell cycle regulation and have been implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and increased sensitivity to chemotherapy .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. This interaction often leads to:

  • Disruption of Kinase Activity : By binding to ATP-binding sites on kinases, the compound can prevent their activation.
  • Induction of Apoptosis : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins contribute to cell death in cancerous cells.
  • Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of pyrrolo[2,3-C]pyridine derivatives on human leukemia cells. The results indicated that these compounds significantly decreased cell viability with IC50 values in the low micromolar range. Flow cytometry analysis confirmed that treated cells underwent apoptosis .

Study 2: Antimicrobial Activity

In another investigation, a series of related compounds were tested against Gram-positive and Gram-negative bacteria. The results showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Data Summary Table

Activity TypeTargetIC50 (µM)Reference
AnticancerLeukemia Cells5
AntimicrobialStaphylococcus aureus0.5
Kinase InhibitionFLT310

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